4-叔丁基苯甲酰异硫氰酸酯

描述

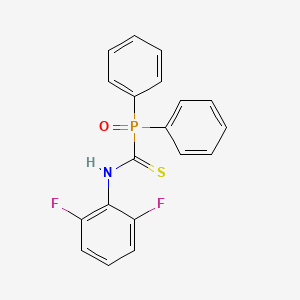

4-Tert-butylbenzoyl isothiocyanate is a chemical compound with the CAS Number: 680214-97-5 . It has a molecular weight of 219.31 and its IUPAC name is 4-tert-butylbenzoyl isothiocyanate . The compound is typically stored at a temperature of 4 degrees Celsius and it is usually in powder form .

Synthesis Analysis

The synthesis of 4-Tert-butylbenzoyl isothiocyanate involves the addition reaction between ethynyl derivatives and 4-tert-butylbenzoyl isothiocyanate in acetone . This compound was characterized by selected spectroscopic methods such as 1H and 13C NMR, UV–visible, FT-IR, and elemental analysis .Molecular Structure Analysis

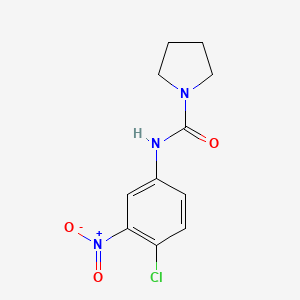

The molecular structure of 4-Tert-butylbenzoyl isothiocyanate is represented by the InChI code: 1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 . This compound contains a total of 28 atoms; 13 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Isothiocyanates, including 4-Tert-butylbenzoyl isothiocyanate, are synthesized through reactions involving amines and phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be carried out in a one-pot process or a two-step approach .科学研究应用

抗菌特性

4-叔丁基苯甲酰阿莫西林,由阿莫西林与 4-叔丁基苯甲酰氯反应合成,已证明具有特定的抗菌活性。该物质针对大肠杆菌、枯草芽孢杆菌和金黄色葡萄球菌等细菌进行了测试,显示出表明细菌生长受到抑制的透明区。这表明 4-叔丁基苯甲酰衍生物具有抗菌特性,尽管它们被认为是效果较差的抗生素 (Hadi Barru Hakam Fajar Siddiq 等人,2022)。

分子组装和氢键

4-叔丁基苯甲酸与脂肪族二胺相互作用的研究导致了新的分子阵列的创建。这些结构以广泛的氢键网络为特征,已被探索用于创建层状分子阵列的潜力。此类研究对于理解分子自组装过程至关重要 (R. Armstrong 等人,2002)。

在超分子化学中的作用

在超分子化学中,对叔丁基噻吩并[4]芳烃,包括 4-叔丁基苯甲酰异硫氰酸酯的衍生物,已用于形成纳米级颗粒。这些颗粒能够识别金属阳离子和二羧酸,展示了它们在形成三组分超分子体系中的潜力。此类研究突出了 4-叔丁基苯甲酰衍生物在创建复杂分子结构中的应用 (E. Yushkova 等人,2012)。

光解研究

叔丁基芳酰过苯甲酸酯(包括具有 4-叔丁基苯甲酰基团的那些)的激光闪光光解已被研究以了解其单线态和三重态的动力学。此类研究在光化学领域很重要,其中了解这些状态对于光动力疗法和感光材料的开发等应用至关重要 (B. S. 和 D. Neckers,2004)。

小分子固定

在化学反应的背景下,双功能受挫吡唑硼烷路易斯对已用于小分子固定。与 4-叔丁基苯甲酰异硫氰酸酯相关的叔丁基异硫氰酸酯等化合物已参与这些反应,形成两性离子双环硼杂环。这展示了 4-叔丁基苯甲酰衍生物在复杂化学合成和分子工程中的潜力 (Eileen Theuergarten 等人,2012)。

作用机制

Target of Action

Isothiocyanates, a group of compounds to which 4-tert-butylbenzoyl isothiocyanate belongs, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .

Mode of Action

Isothiocyanates are known to inhibit the growth of several types of cultured human cancer cells . They have been shown to decrease Akt phosphorylation, a key protein in cell survival signaling pathways .

Biochemical Pathways

Isothiocyanates are known to modulate metastasis-related gene expression and inhibit the akt/nfκb pathway .

Result of Action

Isothiocyanates are known to suppress lung cancer cell metastasis potential .

安全和危害

The safety information for 4-Tert-butylbenzoyl isothiocyanate includes several hazard statements such as H302, H312, H314, H317, H332, H334, H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It may also cause eye irritation and respiratory irritation .

属性

IUPAC Name |

4-tert-butylbenzoyl isothiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLKWMZWUQAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-(tert-butyl)benzene-1-carbohydroximamide](/img/structure/B3042779.png)

![5-Hydrazino-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3042780.png)

![Ethyl 4-amino-5-oxo-6-[2-(2-thienyl)vinyl]-4,5-dihydro-1,2,4-triazine-3-carboxylate](/img/structure/B3042782.png)

![N'1-[2-(4,5-dichloro-1H-imidazol-1-yl)acetyl]-3,5-di(trifluoromethyl)benzene-1-sulphonohydrazide](/img/structure/B3042784.png)

![1-(4-Chloro-1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-3-[(4-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]urea](/img/structure/B3042786.png)

![N'1-(2-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2H-1,2,3,4-tetraazol-2-yl}acetyl)-3,5-di(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3042787.png)

![2,4-Difluoro-N-{2-[(fur-2-ylmethyl)thio]ethyl}benzenesulphonamide](/img/structure/B3042790.png)

![N1-[4-methoxy-2-(trifluoromethyl)phenyl]-2-[3-chloro-3-(4-chlorophenyl)prop-2-enylidene]hydrazine-1-carbothioamide](/img/structure/B3042791.png)

![N-[4-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042796.png)

![N-[2-(methylthio)-5-(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042797.png)